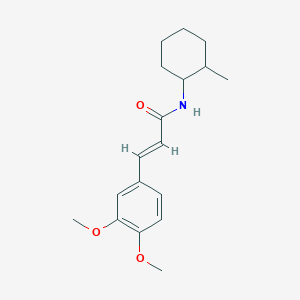
3-(3,4-dimethoxyphenyl)-N-(2-methylcyclohexyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-dimethoxyphenyl)-N-(2-methylcyclohexyl)acrylamide, also known as URB597, is a drug that acts as an inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. FAAH is responsible for breaking down endocannabinoids, which are naturally occurring substances in the body that regulate pain, mood, appetite, and other physiological functions. By inhibiting FAAH, URB597 increases the levels of endocannabinoids, leading to potential therapeutic effects.
作用机制
3-(3,4-dimethoxyphenyl)-N-(2-methylcyclohexyl)acrylamide works by inhibiting FAAH, which is responsible for breaking down endocannabinoids such as anandamide. By inhibiting FAAH, this compound increases the levels of anandamide, which can activate cannabinoid receptors in the brain and peripheral tissues. This can lead to potential therapeutic effects such as pain relief, mood regulation, and appetite control.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of anandamide and other endocannabinoids in the brain and peripheral tissues. This can lead to activation of cannabinoid receptors and subsequent downstream effects such as reduced pain sensitivity, improved mood, and decreased anxiety.
实验室实验的优点和局限性
One advantage of 3-(3,4-dimethoxyphenyl)-N-(2-methylcyclohexyl)acrylamide is its specificity for FAAH inhibition, which can lead to more targeted effects compared to other drugs that affect multiple targets. However, this compound has a short half-life and may require frequent dosing to maintain therapeutic effects. Additionally, this compound may have off-target effects on other enzymes and receptors, which can complicate interpretation of experimental results.
未来方向
Future research on 3-(3,4-dimethoxyphenyl)-N-(2-methylcyclohexyl)acrylamide could focus on its potential therapeutic effects in specific disease states such as chronic pain, anxiety disorders, and addiction. Additionally, further studies could investigate the optimal dosing and administration regimens for this compound, as well as potential combination therapies with other drugs. Finally, research could explore the potential off-target effects of this compound and how these may impact its therapeutic potential.
合成方法
3-(3,4-dimethoxyphenyl)-N-(2-methylcyclohexyl)acrylamide can be synthesized through a multi-step process starting from 3,4-dimethoxybenzaldehyde and 2-methylcyclohexylamine. The final step involves acrylation of the amine group with acryloyl chloride in the presence of triethylamine as a catalyst. The product is then purified through recrystallization or column chromatography.
科学研究应用
3-(3,4-dimethoxyphenyl)-N-(2-methylcyclohexyl)acrylamide has been studied for its potential therapeutic effects in various areas, including pain management, anxiety, depression, and addiction. Preclinical studies have shown that this compound can reduce pain sensitivity in animal models of neuropathic pain and inflammatory pain. It has also been shown to have anxiolytic and antidepressant-like effects in rodent models of anxiety and depression.
属性
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(2-methylcyclohexyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-13-6-4-5-7-15(13)19-18(20)11-9-14-8-10-16(21-2)17(12-14)22-3/h8-13,15H,4-7H2,1-3H3,(H,19,20)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIVLGMJNTWNKU-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C=CC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCCC1NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
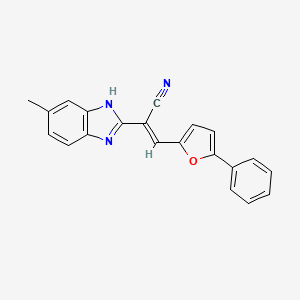
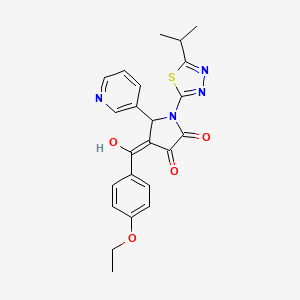
![ethyl 4-[2-(6-methylquinolin-5-yl)-1H-imidazol-1-yl]piperidine-1-carboxylate](/img/structure/B5421430.png)
![4-[2-(allyloxy)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5421459.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5421463.png)
![ethyl 1-[2-(3-bromophenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5421470.png)
![4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzonitrile](/img/structure/B5421479.png)
![2-ethoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5421493.png)

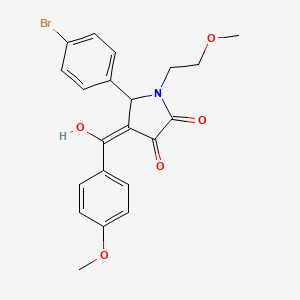
![N-(5-chloro-2-pyridinyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5421511.png)
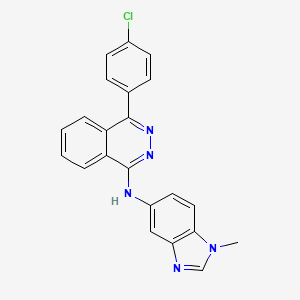
![N-isobutyl-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methylacetamide](/img/structure/B5421513.png)
![methyl 5-methyl-2-[({[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B5421514.png)
